molecular formula C18H15ClFN3O4S B2802666 3-(3-Chlorophenyl)-5-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole CAS No. 1351658-23-5

3-(3-Chlorophenyl)-5-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2802666
CAS No.: 1351658-23-5
M. Wt: 423.84
InChI Key: OUCZUNUHNUZZOG-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-5-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H15ClFN3O4S and its molecular weight is 423.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing azetidinone and oxadiazole derivatives due to their significant antibacterial and antifungal activities. For instance, Shah et al. (2014) synthesized azetidin-2-one based phenyl sulfonyl pyrazoline derivatives, showing their potential in antimicrobial activities. These compounds were synthesized through a series of reactions and characterized by IR, 1H NMR, and spectroscopic data, highlighting the importance of structural analysis in developing effective antimicrobial agents (Shah et al., 2014).

Antimicrobial Activities

Compounds bearing the oxadiazole moiety, similar in structural relevance, have shown promising antimicrobial properties. Prajapati and Thakur (2014) reported on the synthesis of novel azetidinones with significant antibacterial and antifungal activities, supporting the potential of oxadiazole derivatives in treating infections (Prajapati & Thakur, 2014).

Docking Studies and Cyclooxygenase-2 Inhibitors

Al-Hourani et al. (2015) conducted docking studies on tetrazole derivatives, including analyses that can be parallelly applied to oxadiazole derivatives, providing insights into their orientation and interaction within the active site of cyclooxygenase-2 enzyme. This research underlines the importance of computational studies in understanding the biological activities of such compounds (Al-Hourani et al., 2015).

Cytotoxic Evaluation for Cancer Treatment

Adimule et al. (2014) synthesized novel 1,3,4-oxadiazoles containing the phenyl thiophene moiety and evaluated their anticancer properties. This research exemplifies the exploration of oxadiazole derivatives for potential therapeutic applications in cancer treatment, showcasing the diverse applicability of such compounds (Adimule et al., 2014).

Proton Exchange Membranes for Fuel Cells

Xu et al. (2013) explored sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole as proton exchange membranes for medium-high temperature fuel cells. This study demonstrates the potential of oxadiazole derivatives in enhancing the performance of fuel cells, highlighting their significance beyond biomedical applications (Xu et al., 2013).

Properties

IUPAC Name

3-(3-chlorophenyl)-5-[1-(5-fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O4S/c1-26-15-6-5-14(20)8-16(15)28(24,25)23-9-12(10-23)18-21-17(22-27-18)11-3-2-4-13(19)7-11/h2-8,12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCZUNUHNUZZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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